

A comparative study of the electrical conductivity of different polyaniline forms

Author: BenchChem Technical Support Team. Date: December 2025

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A Comparative Analysis of the Electrical Conductivity of Polyaniline Forms

Polyaniline (PANI) is a versatile conducting polymer renowned for its straightforward synthesis, environmental stability, and tunable electrical properties.[1][2] Its conductivity can be modulated over several orders of magnitude through controlled oxidation and protonation, leading to various forms with distinct characteristics. This guide provides a comparative overview of the electrical conductivity of the principal forms of polyaniline, supported by experimental data and detailed methodologies for their synthesis and characterization.

Data Presentation: Electrical Conductivity of Polyaniline Forms

The electrical conductivity of polyaniline is intrinsically linked to its oxidation state and the degree of protonation. The three idealized oxidation states are leucoemeraldine (fully reduced), emeraldine (partially oxidized), and pernigraniline (fully oxidized).[1][3][4] The emeraldine form can exist as a neutral base (EB) or a protonated salt (ES), with the latter exhibiting significantly higher conductivity.[3][4]



Form of Polyaniline	Oxidation State	Common Appearance	Typical Electrical Conductivity (S/cm)
Leucoemeraldine Base	Fully Reduced	White/Colorless	~10 ⁻¹⁰
Emeraldine Base (EB)	Half Oxidized	Blue	10 ⁻¹⁰ - 10 ⁻⁸ [1][4]
Emeraldine Salt (ES)	Half Oxidized (Protonated)	Green	10 ⁻¹ - 30[1][4]
Pernigraniline Base	Fully Oxidized	Blue/Violet	~10 ⁻¹⁰

Note: The conductivity of Emeraldine Salt can vary significantly depending on the dopant acid, its concentration, and the polymer's morphology and crystallinity.[5]

Experimental Protocols

Detailed methodologies for the synthesis of different polyaniline forms and the measurement of their electrical conductivity are presented below.

1. Synthesis of Emeraldine Salt (ES)

This protocol describes the chemical oxidative polymerization of aniline to produce the conductive emeraldine salt form.[4][6]

- Materials: Aniline, Ammonium persulfate ((NH₄)₂S₂O₈), Hydrochloric acid (HCl, 1M),
 Deionized water, Ice bath, Beakers, Magnetic stirrer.
- Procedure:
 - Prepare a solution of 0.3 M aniline in 80 mL of 1 M HCl in a 250 mL beaker.
 - Cool the solution in an ice bath to maintain a temperature of 0-5°C with continuous stirring.
 [4]
 - Separately, prepare a solution of 0.3 M ammonium persulfate in 80 mL of 1 M HCl.



- Add the ammonium persulfate solution dropwise to the aniline solution over a period of approximately 1 hour while maintaining vigorous stirring and low temperature.[4]
- The solution will gradually turn dark green, indicating the formation of the polyaniline precipitate.
- Continue stirring for an additional 2-3 hours to ensure complete polymerization.
- Collect the precipitate by vacuum filtration and wash it with 1 M HCl and then with deionized water until the filtrate becomes colorless.
- o Dry the resulting dark green powder (PANI-ES) in a vacuum oven at 60°C for 24 hours.
- 2. Synthesis of Emeraldine Base (EB)

The emeraldine base is obtained by deprotonating the emeraldine salt.[7]

- Materials: Synthesized Emeraldine Salt (ES), Ammonium hydroxide (NH₄OH, 0.1M),
 Deionized water.
- Procedure:
 - Disperse the synthesized PANI-ES powder in a 0.1M aqueous solution of ammonium hydroxide.
 - Stir the suspension for 4-6 hours at room temperature. The color will change from green to blue/purple.
 - Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral (pH 7).
 - Dry the resulting blue powder (PANI-EB) in a vacuum oven at 60°C for 24 hours.
- 3. Synthesis of Pernigraniline Base

The fully oxidized pernigraniline form is synthesized by the oxidation of emeraldine base.[8][9]



 Materials: Synthesized Emeraldine Base (EB), N-methyl-2-pyrrolidinone (NMP), Glacial acetic acid, m-chloroperbenzoic acid (m-CPBA).

Procedure:

- Dissolve approximately 1 g of emeraldine base in a solution of 100 mL of NMP and 5 mL of glacial acetic acid.[9]
- Prepare a solution of m-chloroperbenzoic acid in 10 mL of glacial acetic acid.
- Add the m-CPBA solution to the emeraldine base solution in small portions over time with stirring.[9]
- After complete addition, stir the solution for an additional 15 minutes. The solution will turn dark violet.[9]
- Precipitate the polymer by adding triethylamine. The precipitate will be a dark purple color.
 [9]
- Filter the precipitate and wash it with acetone and then diethyl ether.
- Dry the resulting brownish-purple powder (pernigraniline base) under vacuum.
- 4. Synthesis of Leucoemeraldine Base

The fully reduced leucoemeraldine form is obtained by the reduction of emeraldine base.[3]

- Materials: Synthesized Emeraldine Base (EB), Phenylhydrazine, Ethanol.
- Procedure:
 - Suspend the emeraldine base powder in ethanol.
 - Add phenylhydrazine to the suspension, which acts as a reducing agent.
 - Stir the mixture at room temperature for several hours until the color of the polymer changes from blue to a pale yellow or off-white.



 Filter the resulting leucoemeraldine base, wash it with ethanol to remove excess phenylhydrazine, and dry it under vacuum.

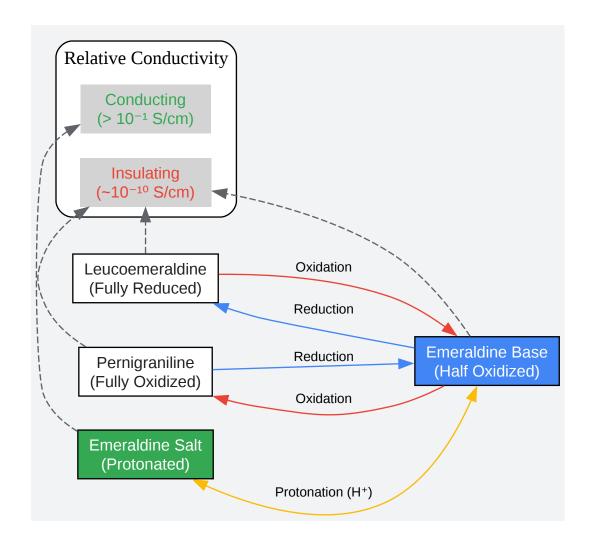
The electrical conductivity of the synthesized polyaniline samples, typically prepared as compressed pellets or thin films, can be measured using the four-point probe method.[10][11]

- Apparatus: Four-point probe setup, DC current source, Voltmeter, Sample holder.
- Procedure:
 - Prepare a sample by pressing the PANI powder into a pellet of uniform thickness or by casting a thin film on a non-conductive substrate.
 - Place the four collinear probes of the measurement device onto the flat surface of the sample.[11]
 - Apply a constant DC current (I) through the two outer probes.
 - Measure the voltage drop (V) across the two inner probes.[11]
 - The sheet resistance (Rs) for a thin film is calculated using the formula: Rs = $(\pi / \ln(2))$ * $(V / I) \approx 4.532 * (V / I)$
 - The bulk resistivity (ρ) is then calculated by multiplying the sheet resistance by the thickness of the sample (t): ρ = Rs * t
 - The electrical conductivity (σ) is the reciprocal of the resistivity: $\sigma = 1 / \rho$
 - Correction factors may be needed depending on the sample geometry and thickness relative to the probe spacing.[10][12]

Mandatory Visualization

The relationship between the different forms of polyaniline and their corresponding conductivity states can be visualized as a cycle of oxidation/reduction and protonation/deprotonation reactions.





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Caption: Interconversion of polyaniline forms via redox and acid-base reactions.

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- To cite this document: BenchChem. [A comparative study of the electrical conductivity of different polyaniline forms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b576688#a-comparative-study-of-the-electricalconductivity-of-different-polyaniline-forms]

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